molecular formula C14H20N2O3 B2361148 N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide CAS No. 2361724-72-1

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide

Cat. No. B2361148
CAS RN: 2361724-72-1
M. Wt: 264.325
InChI Key: GLNXGVHDXQCULJ-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. NS-398 has been shown to have a number of biochemical and physiological effects that make it a valuable tool for studying the role of COX-2 in various biological processes.

Mechanism of Action

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide is a selective inhibitor of COX-2, which means that it specifically targets this enzyme and does not affect the activity of COX-1, another enzyme that is involved in inflammation and pain. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has a number of biochemical and physiological effects that make it a valuable tool for studying the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has also been shown to have anti-cancer effects in various cancer cell lines and animal models of cancer. In addition, N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, which means that it specifically targets this enzyme and does not affect the activity of COX-1. This makes it a valuable tool for studying the role of COX-2 in various biological processes. In addition, N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been extensively studied and its effects are well-characterized.
However, there are also some limitations to the use of N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous COX-2. In addition, N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been shown to have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the role of COX-2 in the development of cancer and other diseases. N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been shown to have anti-cancer effects in various cancer cell lines and animal models of cancer, and further research is needed to determine its potential as a cancer therapeutic.
Another area of interest is the role of COX-2 in neurological disorders such as Alzheimer's disease. N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to determine its potential as a therapeutic for these conditions.
Overall, N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide is a valuable tool for studying the role of COX-2 in various biological processes. Its selective inhibition of COX-2 and well-characterized effects make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide is a multi-step process that involves several chemical reactions. The starting material is 5-aminomethyl-8-oxo-5-azaspiro[3.5]nonane, which is reacted with acryloyl chloride to form a key intermediate. This intermediate is then reacted with N-methylmorpholine and propionic anhydride to produce N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide has been used to study the role of COX-2 in the development of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-12(18)15(2)10-13(19)16-8-5-11(17)9-14(16)6-4-7-14/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNXGVHDXQCULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(=O)CC12CCC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide

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